

# Application Notes and Protocols for the Quantification of Solanacol in Root Exudates

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## Compound of Interest

Compound Name: Solanacol

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## Introduction

**Solanacol**, a member of the strigolactones (SLs) family of plant hormones, plays a crucial role in rhizosphere signaling. It is exuded by the roots of various plants, including those from the Solanaceae family like tomato and tobacco.[1] **Solanacol** acts as a germination stimulant for parasitic weeds and is involved in establishing symbiosis with arbuscular mycorrhizal fungi. The ability to accurately quantify **Solanacol** in root exudates is essential for understanding plant-microbe interactions, developing strategies to combat parasitic plants, and exploring its potential applications in agriculture and drug development.

These application notes provide detailed protocols for the collection of root exudates, extraction and purification of **Solanacol**, and its quantification using modern analytical techniques.

## Methods for Quantification

The primary methods for the quantification of **Solanacol** in root exudates are based on chromatography coupled with mass spectrometry, owing to the low concentrations at which **Solanacol** is typically found.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and recommended method due to its high sensitivity, selectivity, and accuracy. Multiple

Reaction Monitoring (MRM) mode in LC-MS/MS allows for the specific detection and quantification of **Solanacol** even in complex matrices like root exudates.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used, but it generally lacks the sensitivity and selectivity of LC-MS/MS for analyzing the trace amounts of **Solanacol** in root exudates.[\[6\]](#)[\[7\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of sesquiterpenoids like **Solanacol**. However, it may require derivatization to increase the volatility of the analyte and is generally less common for strigolactone analysis compared to LC-MS/MS.[\[8\]](#)[\[9\]](#)

## Experimental Protocols

### Protocol 1: Collection of Root Exudates

#### A. From Hydroponically Grown Plants

This method is suitable for collecting clean root exudates with minimal contamination.[\[2\]](#)[\[10\]](#)[\[11\]](#)

- Plant Growth: Grow plants in a hydroponic system with a nutrient solution.
- Acclimatization: Before collecting exudates, replace the nutrient solution with deionized water or a minimal salt solution (e.g., 0.1 mM CaCl<sub>2</sub>) and allow the plants to acclimate for 1-2 hours.
- Exudate Collection: Replace the acclimatization solution with fresh deionized water or minimal salt solution and collect the exudates over a period of 6-24 hours.
- Sample Handling: Keep the collected solution at 4°C during collection to minimize microbial degradation. After collection, filter the solution through a 0.22 µm filter to remove any particulate matter.
- Storage: The filtered root exudate solution can be used immediately for extraction or stored at -80°C.

#### B. From Soil-Grown Plants (Hybrid Method)

This method provides a more ecologically relevant exudate profile.[\[3\]](#)[\[12\]](#)[\[13\]](#)

- **Plant Growth:** Grow plants in pots with a defined soil mixture.
- **Plant Removal:** Carefully remove the entire plant with its root system and intact soil from the pot.
- **Root Washing:** Gently wash the roots with sterile deionized water to remove adhering soil particles.
- **Recovery Period:** Place the plant with its cleaned roots in a beaker containing sterile deionized water or a minimal salt solution for a recovery period of 2-4 hours to allow the plant to recover from the stress of washing.
- **Exudate Collection:** Transfer the plant to a fresh beaker with a known volume of sterile deionized water or minimal salt solution and collect the exudates for 6-24 hours.
- **Sample Handling and Storage:** Follow steps 4 and 5 from the hydroponic collection protocol.

## Protocol 2: Extraction and Purification of Solanacol using Solid-Phase Extraction (SPE)

This protocol is designed to concentrate **Solanacol** from the aqueous root exudate solution and remove interfering substances.[\[4\]](#)[\[14\]](#)

- **SPE Cartridge Selection:** Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
- **Cartridge Conditioning:**
  - Wash the cartridge with 5 mL of methanol.
  - Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry out.
- **Sample Loading:**
  - Acidify the root exudate sample to pH 3.0 with formic acid.

- Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
- Washing:
  - Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.
- Elution:
  - Elute the retained **Solanacol** from the cartridge with 5 mL of acetonitrile or acetone.
- Drying and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

### Protocol 3: Quantification of Solanacol by LC-MS/MS

This protocol outlines the parameters for the sensitive and specific quantification of **Solanacol**.  
[\[2\]](#)[\[4\]](#)[\[15\]](#)[\[16\]](#)

- Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
  - A: Water with 0.1% formic acid
  - B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
  - 0-1 min: 30% B
  - 1-10 min: Linear gradient to 100% B

- 10-12 min: Hold at 100% B
- 12.1-15 min: Return to 30% B and equilibrate
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Column Temperature: 40°C
- MS/MS Detection:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - MRM Transitions: Monitor for the specific precursor-to-product ion transitions for **Solanacol**. For example, for a related strigolactone, orobanchol, transitions like  $m/z$  347 - > 97 have been used. The specific transitions for **Solanacol** (molecular weight 342.35 g/mol ) should be optimized by infusing a standard. A likely precursor ion would be  $[M+H]^+$  at  $m/z$  343.3.
  - Optimization: Optimize cone voltage and collision energy for each transition using a **Solanacol** standard to achieve maximum sensitivity.
- Quantification: Create a calibration curve using a series of known concentrations of a **Solanacol** standard. The concentration of **Solanacol** in the samples is determined by comparing their peak areas to the calibration curve.

## Data Presentation

The following tables summarize quantitative data for **Solanacol** and related strigolactones from tomato root exudates, as reported in the literature.

Table 1: Strigolactone Content in Root Exudates of Wild-Type and Transgenic Tomato Lines[2]

Tomato Line	Solanacol (Peak Area)	Didehydro-orobanchol Isomer 1 (Peak Area)	Didehydro-orobanchol Isomer 2 (Peak Area)	Orobanchol (Peak Area)
Wild-Type (WT)	$\sim 1.2 \times 10^7$	$\sim 1.8 \times 10^7$	$\sim 1.5 \times 10^7$	$\sim 0.5 \times 10^7$
SICCD8 RNAi L16	$\sim 0.6 \times 10^7$	$\sim 0.8 \times 10^7$	$\sim 0.7 \times 10^7$	$\sim 0.2 \times 10^7$
SICCD8 RNAi L04	$\sim 0.1 \times 10^7$	$\sim 0.1 \times 10^7$	$\sim 0.1 \times 10^7$	Not detected
SICCD8 RNAi L09	$\sim 0.1 \times 10^7$	$\sim 0.1 \times 10^7$	$\sim 0.1 \times 10^7$	Not detected

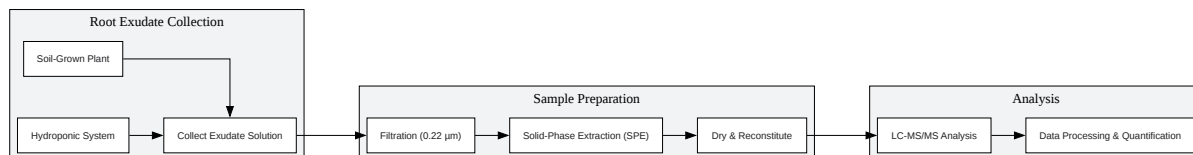
Data is estimated from the provided chart and represents the relative abundance.

Table 2: Strigolactone Content in Root Exudates of Tomato Mutants and Corresponding Wild-Types[3]

Tomato Genotype	Solanacol (Peak Area)	Didehydro-orobanchol Isomer 1 (Peak Area)	Didehydro-orobanchol Isomer 2 (Peak Area)
WT (for notabilis)	$\sim 2.5 \times 10^7$	$\sim 4.5 \times 10^7$	$\sim 3.0 \times 10^7$
notabilis	$\sim 1.0 \times 10^7$	$\sim 1.8 \times 10^7$	$\sim 1.2 \times 10^7$
WT (for sitiens)	$\sim 2.2 \times 10^7$	$\sim 4.0 \times 10^7$	$\sim 2.8 \times 10^7$
sitiens	$\sim 1.0 \times 10^7$	$\sim 2.0 \times 10^7$	$\sim 1.3 \times 10^7$
WT (for flacca)	$\sim 2.0 \times 10^7$	$\sim 3.8 \times 10^7$	$\sim 2.5 \times 10^7$
flacca	$\sim 1.0 \times 10^7$	$\sim 1.8 \times 10^7$	$\sim 1.2 \times 10^7$

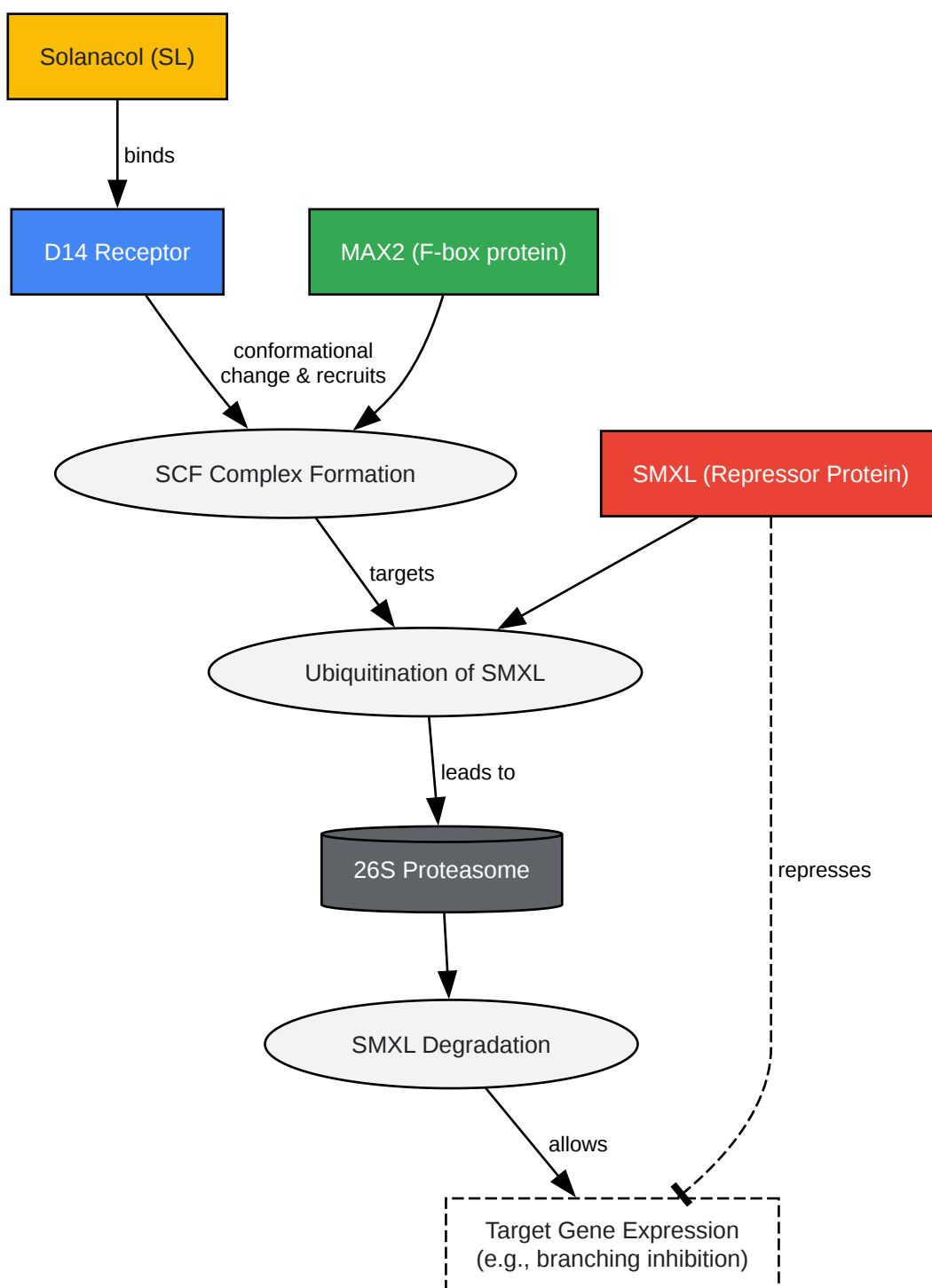
Data is estimated from the provided chart and represents the relative abundance.

## Visualizations



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Caption: Experimental workflow for **Solanacol** quantification.



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Caption: **Solanacol** signaling pathway.



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